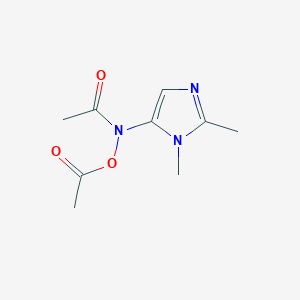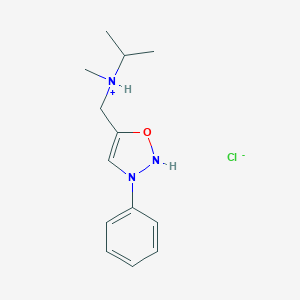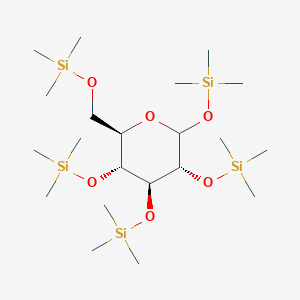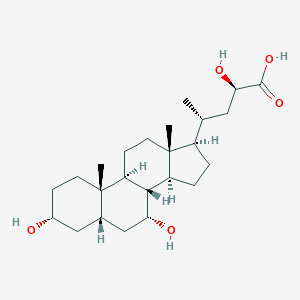
Ácido 2,6-dimetilfenoxiacético
Descripción general
Descripción
El ácido (2,6-dimetilfenoxi)acético es un compuesto orgánico que pertenece a la clase de derivados del ácido fenoxiacético. Estos compuestos contienen un anisol donde el grupo metano está unido a un ácido acético o un derivado . La fórmula molecular del ácido (2,6-dimetilfenoxi)acético es C10H12O3, y tiene un peso molecular de 180,20 g/mol . Este compuesto se utiliza principalmente en investigación y aplicaciones industriales.
Aplicaciones Científicas De Investigación
El ácido (2,6-dimetilfenoxi)acético se utiliza en diversas aplicaciones de investigación científica, incluidas:
Química: Como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se ha estudiado por su posible actividad biológica e interacciones con enzimas y proteínas.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Safety and Hazards
“(2,6-Dimethylphenoxy)acetic acid” is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2,6-dimetilfenoxi)acético suele implicar la reacción de 2,6-dimetilfenol con ácido cloroacético en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un medio acuoso, y el producto se aísla por acidificación y posterior extracción .
Métodos de producción industrial
Los métodos de producción industrial del ácido (2,6-dimetilfenoxi)acético son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El compuesto se suele producir en forma sólida y se almacena a bajas temperaturas para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2,6-dimetilfenoxi)acético experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución aromática electrofílica suelen utilizar reactivos como el bromo (Br2) o el ácido nítrico (HNO3).
Productos principales
Oxidación: Produce ácidos carboxílicos.
Reducción: Produce alcoholes.
Sustitución: Produce ácidos fenoxiacéticos sustituidos.
Mecanismo De Acción
El mecanismo de acción del ácido (2,6-dimetilfenoxi)acético implica su interacción con dianas moleculares y vías específicas. Se ha demostrado que inhibe la enzima transcriptasa inversa, que es crucial para la replicación de ciertos virus como la influenza y la hepatitis C . La estructura del compuesto le permite unirse al sitio activo de la enzima, evitando así su actividad e inhibiendo la replicación viral .
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenoxiacético: Un análogo más simple con propiedades químicas similares, pero que carece de los grupos metilo.
Ácido 2,4-diclorofenoxiacético: Un herbicida ampliamente utilizado con diferentes sustituyentes en el anillo fenoxi.
Ácido 2,6-diclorofenoxiacético: Otro herbicida con sustituyentes de cloro en lugar de grupos metilo.
Unicidad
El ácido (2,6-dimetilfenoxi)acético es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de grupos metilo en las posiciones 2 y 6 del anillo fenoxi influye en su reactividad e interacción con dianas biológicas, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCURLNKYKBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158085 | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13335-71-2 | |
| Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 13335-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-xylyloxy) acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,6-Dimethylphenoxy)acetic acid in the synthesis of lopinavir?
A1: (2,6-Dimethylphenoxy)acetic acid serves as a key building block in the synthesis of lopinavir, an antiviral drug. The synthesis involves a condensation reaction between (2,6-Dimethylphenoxy)acetic acid and (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, followed by deprotection and further condensation with (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. This synthetic route, as described in the research by [], offers a simplified and efficient method for lopinavir production.
Q2: How does the structure of (2,6-Dimethylphenoxy)acetic acid influence its interaction with other molecules?
A2: Research [] highlights the steric effects of (2,6-Dimethylphenoxy)acetic acid. The study investigates the fluorescence quenching of a tetraarylpyrene derivative, where four (2,6-Dimethylphenoxy)acetic acid groups are attached. The bulky nature of these groups restricts access to the central pyrene moiety, impacting interactions with iodide ions and highlighting the importance of steric factors in molecular recognition.
Q3: Are there any studies that utilize (2,6-Dimethylphenoxy)acetic acid for applications beyond pharmaceutical synthesis?
A3: While the provided literature focuses on the use of (2,6-Dimethylphenoxy)acetic acid in lopinavir synthesis [] and its steric influence in molecular interactions [], it's important to note that this compound might find applications in other research areas. Further investigation into its chemical properties and potential reactivity could reveal new avenues for its utilization in fields like materials science or catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














